molecular formula C5H12Cl2N4 B13609670 methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride

methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride

Cat. No.: B13609670
M. Wt: 199.08 g/mol
InChI Key: PXKJJAMJGYPGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride typically involves the reaction of 1-methyl-1H-1,2,3-triazole with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced triazole derivatives.

Scientific Research Applications

Methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different functional groups and applications.

    Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A triazole-based ligand used in coordination chemistry and catalysis.

    BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition reactions.

Uniqueness

Methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H12Cl2N4

Molecular Weight

199.08 g/mol

IUPAC Name

N-methyl-1-(3-methyltriazol-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C5H10N4.2ClH/c1-6-3-5-4-7-8-9(5)2;;/h4,6H,3H2,1-2H3;2*1H

InChI Key

PXKJJAMJGYPGJO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=NN1C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.